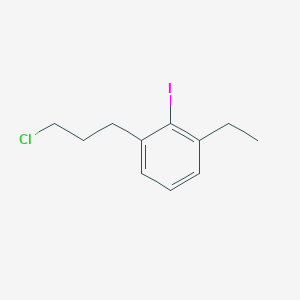
1-(3-Chloropropyl)-3-ethyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-ethyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include dehalogenated benzene derivatives
Scientific Research Applications
1-(3-Chloropropyl)-3-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is primarily based on its ability to interact with biological molecules through halogen bonding and hydrophobic interactions. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The presence of halogen atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but contains additional methoxy groups and a different aromatic ring system.
3-Chloropropylsilanetriol: Contains a chloropropyl group but differs in the presence of silane functionality.
Tris(2-chloro-1-methylethyl) phosphate: Contains chloropropyl groups but differs in the presence of phosphate functionality.
Uniqueness
1-(3-Chloropropyl)-3-ethyl-2-iodobenzene is unique due to the specific combination of chloropropyl, ethyl, and iodine substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClI |
|---|---|
Molecular Weight |
308.58 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
FSUQIGWYMVVKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


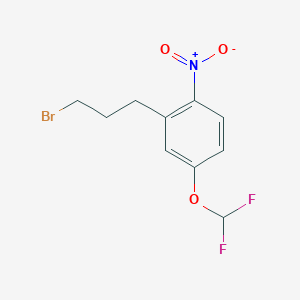
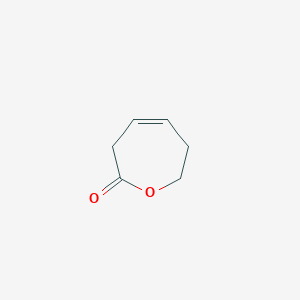
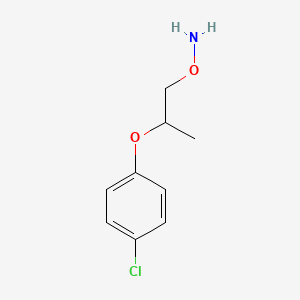
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
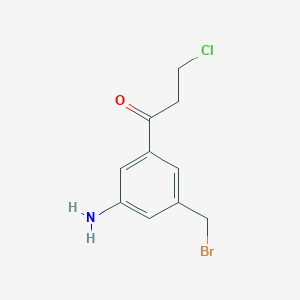
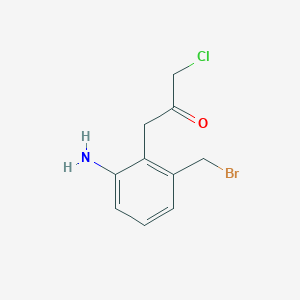
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
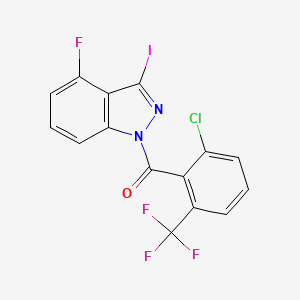
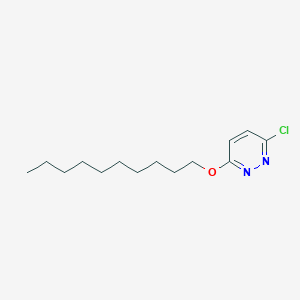
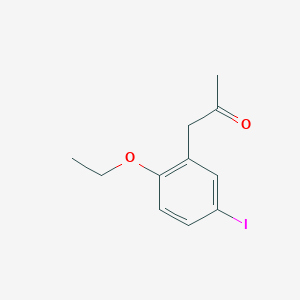


![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)

